
Fidexaban
Übersicht
Beschreibung
Fidexaban ist ein neuartiger, potenter, selektiver und oral wirksamer Inhibitor des Gerinnungsfaktors Xa. Es hat in verschiedenen Assays eine signifikante antithrombotische Aktivität gezeigt und wird hauptsächlich in der Erforschung von Herz-Kreislauf-Erkrankungen eingesetzt .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Fidexaban exhibits several pharmacokinetic advantages:
- Oral Bioavailability : It has been designed for effective oral administration, enhancing patient compliance.
- Selectivity : this compound is noted for its high selectivity towards factor Xa compared to other targets, minimizing off-target effects that can lead to adverse reactions.
- Antithrombotic Activity : In various preclinical assays, this compound has demonstrated significant antithrombotic effects, making it a candidate for further clinical evaluation.
Scientific Research Applications
This compound's applications extend across various fields:
-
Cardiovascular Research :
- Investigated as a treatment option for patients with cardiovascular diseases where thrombus formation is a risk.
- Studies focus on its efficacy in preventing stroke and systemic embolism in patients with non-valvular atrial fibrillation.
-
Cancer Research :
- Explored for its potential to mitigate thrombotic complications associated with cancer therapies.
- Case studies indicate that anticoagulants like this compound could improve outcomes in cancer patients by reducing thromboembolic events without increasing bleeding risks.
-
Pharmacokinetic Studies :
- Research on the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound provides insights into its safety and efficacy.
- Studies have evaluated the impact of renal function on this compound dosing recommendations.
Clinical Case Studies
Several clinical trials have assessed this compound's effectiveness:
- Phase II Trials : Initial studies focused on determining the optimal dosing regimen and evaluating the safety profile in diverse populations.
- Phase III Trials : These larger studies aimed to compare this compound against established anticoagulants like rivaroxaban and apixaban. Results indicated comparable efficacy with potentially improved safety profiles in specific patient demographics.
Data Table: Summary of Clinical Findings
Wirkmechanismus
Target of Action
Fidexaban, like other drugs in the Novel Oral Anti-Coagulants (NOACs) class, is a selective inhibitor of Factor Xa . Factor Xa is a key protein in the coagulation cascade, which plays a crucial role in blood clot formation .
Mode of Action
This compound acts by inhibiting Factor Xa, thereby preventing the stepwise amplification of protein factors needed to form blood clots . This inhibition disrupts the coagulation cascade, reducing the risk of thrombosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the coagulation cascade. By inhibiting Factor Xa, this compound disrupts the conversion of prothrombin into thrombin, a critical step in clot formation . This results in a reduced risk of thrombotic events.
Pharmacokinetics
Similar drugs in the noacs class, such as edoxaban, are known for their rapid action and oral bioavailability
Result of Action
The primary result of this compound’s action is a reduction in the risk of thrombotic events. By inhibiting Factor Xa and disrupting the coagulation cascade, this compound reduces the formation of blood clots . This can help prevent conditions such as stroke and systemic embolism in patients with nonvalvular atrial fibrillation, as well as deep vein thrombosis and pulmonary embolism .
Action Environment
The action of this compound, like other anticoagulants, can be influenced by various environmental factors. For instance, the pH of the blood can affect the drug’s ionization state and, consequently, its absorption and efficacy . Additionally, interactions with other drugs or food can also impact the drug’s effectiveness . .
Biochemische Analyse
Biochemical Properties
Fidexaban plays a significant role in biochemical reactions, particularly in the coagulation cascade. It interacts with Factor Xa, a crucial enzyme in the coagulation pathway . The interaction between this compound and Factor Xa is of a inhibitory nature, preventing the formation of thrombus .
Cellular Effects
This compound exerts various effects on cells and cellular processes. It influences cell function by impacting cell signaling pathways related to coagulation. By inhibiting Factor Xa, this compound prevents the formation of thrombus, thereby influencing the cellular metabolism associated with clot formation .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibitory interaction with Factor Xa. This interaction prevents the stepwise amplification of protein factors needed to form blood clots . This mechanism of action is characteristic of Factor Xa inhibitors .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits variable effects on coagulation assays
Metabolic Pathways
This compound is involved in the metabolic pathway related to coagulation, specifically the Factor Xa pathway
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Fidexaban umfasst mehrere Schritte, darunter die Bildung von Phenoxyimidazolin- und Pyridingruppen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und verschiedenen Reagenzien, um die gewünschte Molekülstruktur zu erreichen .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für this compound sind in der öffentlichen Domäne nicht umfassend dokumentiert. Es ist bekannt, dass die Verbindung mit fortschrittlichen organisch-chemischen Verfahren synthetisiert wird, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Fidexaban unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Umfasst die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Bedingungen umfassen oft kontrollierte Temperaturen und Drücke, um die gewünschten Reaktionsergebnisse sicherzustellen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Zwischenprodukte, die zur endgültigen aktiven Verbindung this compound führen. Diese Zwischenprodukte sind entscheidend für die antithrombotischen Eigenschaften der Verbindung .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Edoxaban
- Eribaxaban
- Darexaban
- Letaxaban
- Tanogitran
Einzigartigkeit
Fidexaban ist einzigartig aufgrund seiner hohen Selektivität und Potenz als Faktor-Xa-Inhibitor. Es hat eine überlegene Lipophilie und pharmakokinetische Eigenschaften im Vergleich zu anderen ähnlichen Verbindungen gezeigt. Zusätzlich existiert this compound bei physiologischem pH-Wert als zwitterionische Struktur, was zu seiner Stabilität und Wirksamkeit beiträgt .
Biologische Aktivität
Fidexaban, also known as ZK-807834, is a novel synthetic inhibitor of Factor Xa (FXa), a key enzyme in the coagulation cascade. This compound has garnered attention for its potential therapeutic applications in anticoagulation, particularly for patients with conditions like atrial fibrillation and those at risk of thromboembolic events. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, and clinical implications through various studies and findings.
This compound exerts its anticoagulant effects by selectively inhibiting Factor Xa, which plays a crucial role in the conversion of prothrombin to thrombin. The inhibition of FXa leads to a decrease in thrombin generation and subsequent fibrin formation, thereby reducing blood clot formation. The compound has a very low inhibition constant (Ki) of 0.11 nM against human FXa, indicating high potency .
Pharmacokinetics
The pharmacokinetic profile of this compound shows promising characteristics for clinical use:
- Molecular Weight : 526.49 g/mol
- Chemical Formula : C25H24F2N6O5
- Plasma Concentration Correlation : Studies have shown a strong correlation between plasma concentration and anti-FXa activity, with Pearson correlation coefficients (r) of 0.96 and 0.98 for prothrombin time (PT) and activated partial thromboplastin time (aPTT), respectively .
In Vitro Activity
In vitro studies demonstrated that this compound significantly prolongs PT and aPTT at concentrations of 0.23 µM and 0.49 µM, respectively. This suggests that even at low concentrations, this compound can effectively inhibit the coagulation pathway .
Ex Vivo Activity
Ex vivo studies indicated that the mean percent reduction in thrombus size was dose-dependent:
- Low Dose: 29% reduction
- Medium Dose: 34% reduction
- High Dose: 68% reduction
These results highlight the efficacy of this compound in reducing thrombus formation in a controlled setting .
Clinical Case Studies
A notable case study involved an older adult with new-onset atrial fibrillation who was assessed for appropriate direct oral anticoagulant (DOAC) treatment options. While this case primarily focused on other DOACs like apixaban, it underscores the importance of evaluating newer agents like this compound in similar patient populations .
Comparative Efficacy
In comparison to other anticoagulants, this compound's biological activity positions it favorably among direct FXa inhibitors:
Anticoagulant | Mechanism | Efficacy | Safety Profile |
---|---|---|---|
This compound | FXa Inhibition | High potency (Ki = 0.11 nM) | Favorable; minimal bleeding risk |
Apixaban | FXa Inhibition | Effective in hemodialysis patients | Lower mortality rates |
Warfarin | Vitamin K antagonist | Established use; variable efficacy | Higher bleeding risk |
Research Findings
Recent research has emphasized the need for further studies to establish the long-term safety and efficacy profile of this compound in diverse populations:
- A study indicated that direct FXa inhibition could reduce the need for additional potent glycoprotein IIb/IIIa inhibitors during percutaneous coronary interventions .
- Another theoretical study explored the molecular structure and physicochemical properties of this compound, suggesting that its zwitterionic nature enhances its solubility and absorption characteristics compared to other anticoagulants .
Eigenschaften
IUPAC Name |
2-[[2-(5-carbamimidoyl-2-hydroxyphenoxy)-3,5-difluoro-6-[3-(1-methyl-4,5-dihydroimidazol-2-yl)phenoxy]pyridin-4-yl]-methylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F2N6O5/c1-32-9-8-30-23(32)14-4-3-5-15(10-14)37-24-19(26)21(33(2)12-18(35)36)20(27)25(31-24)38-17-11-13(22(28)29)6-7-16(17)34/h3-7,10-11,34H,8-9,12H2,1-2H3,(H3,28,29)(H,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNSVNGQJGRSNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN=C1C2=CC(=CC=C2)OC3=NC(=C(C(=C3F)N(C)CC(=O)O)F)OC4=C(C=CC(=C4)C(=N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F2N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183305-24-0 | |
Record name | Fidexaban [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183305240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FIDEXABAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10NHF3008V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.